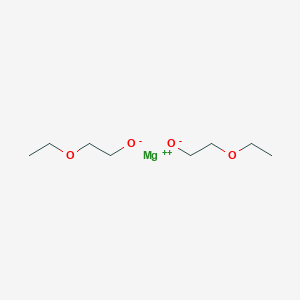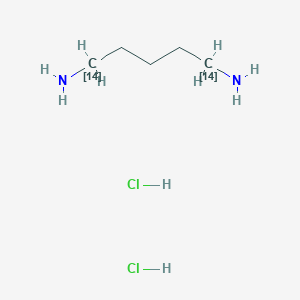
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride, also known as [14C]cadaverine, is a radiolabeled compound used in scientific research. It is a diamine that is produced by the breakdown of amino acids in living and dead organisms. This compound has been used in various studies to investigate the metabolism and physiological effects of diamines.
Wirkmechanismus
The mechanism of action of [14C]cadaverine is not well understood. It is believed to act as a substrate for various enzymes involved in the metabolism of diamines. It may also interact with various receptors and ion channels in the body, leading to various physiological effects.
Biochemische Und Physiologische Effekte
[14C]cadaverine has been shown to have various biochemical and physiological effects. It has been shown to stimulate the growth of certain plant species, as well as to induce the formation of adventitious roots in plants. In animals, it has been shown to increase the synthesis of certain neurotransmitters, as well as to increase the activity of certain enzymes involved in the metabolism of diamines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [14C]cadaverine in lab experiments is that it allows for the tracking of the compound in various biological systems. This can provide valuable information on the metabolism and physiological effects of diamines. However, one limitation of using [14C]cadaverine is that it is a radiolabeled compound, which can pose certain safety risks in the lab.
Zukünftige Richtungen
There are many potential future directions for research involving [14C]cadaverine. One potential direction is to investigate the role of diamines in the regulation of plant growth and development. Another potential direction is to investigate the metabolism and physiological effects of diamines in various animal models. Additionally, it may be possible to develop new drugs or therapies based on the physiological effects of diamines.
Synthesemethoden
The synthesis of [14C]cadaverine involves the reaction of [14C]carbon dioxide with ethylene oxide to produce [14C]monoethanolamine. This is followed by the reaction of monoethanolamine with 1,5-dibromopentane to produce [14C]pentane-1,5-diamine. Finally, the dihydrochloride salt of the diamine is obtained by reacting it with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
[14C]cadaverine has been used in various scientific studies to investigate the metabolism and physiological effects of diamines. It has been used in studies to investigate the uptake and transport of diamines in plants, as well as the role of diamines in the regulation of plant growth and development. It has also been used in studies to investigate the metabolism and excretion of diamines in animals, as well as their role in various physiological processes.
Eigenschaften
CAS-Nummer |
10581-69-8 |
|---|---|
Produktname |
(1,5-14C2)Pentane-1,5-diamine;dihydrochloride |
Molekularformel |
C5H16Cl2N2 |
Molekulargewicht |
179.08 g/mol |
IUPAC-Name |
(1,5-14C2)pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i4+2,5+2;; |
InChI-Schlüssel |
FGNLEIGUMSBZQP-XEQJABFXSA-N |
Isomerische SMILES |
C(C[14CH2]N)C[14CH2]N.Cl.Cl |
SMILES |
C(CCN)CCN.Cl.Cl |
Kanonische SMILES |
C(CCN)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



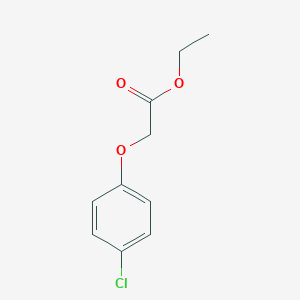
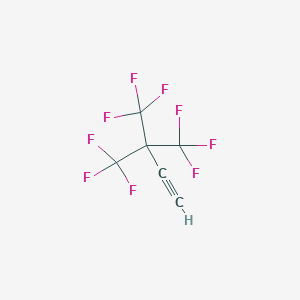
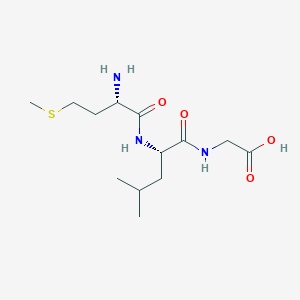

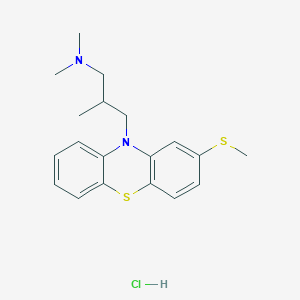
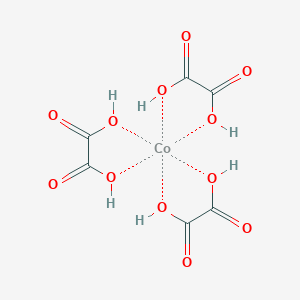

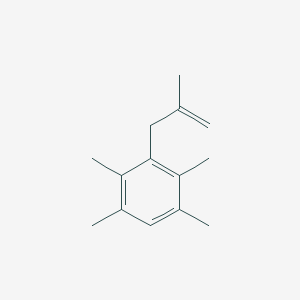

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
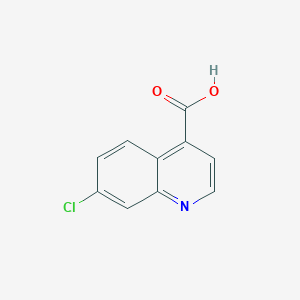
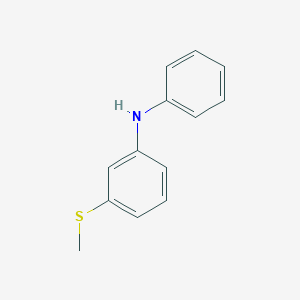
![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
